molecular formula C14H13NO2 B14278561 2,4-Bis(ethenyloxy)-5-methylquinoline CAS No. 136886-68-5

2,4-Bis(ethenyloxy)-5-methylquinoline

Cat. No.: B14278561
CAS No.: 136886-68-5
M. Wt: 227.26 g/mol
InChI Key: LFRYFSSRLPHWQB-UHFFFAOYSA-N
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Description

2,4-Bis(ethenyloxy)-5-methylquinoline is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. This compound is characterized by the presence of two ethenyloxy groups attached to the quinoline ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis(ethenyloxy)-5-methylquinoline typically involves the reaction of 2,4-dihydroxy-5-methylquinoline with ethylene oxide under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl groups are replaced by ethenyloxy groups. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through distillation or recrystallization.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the ethenyloxy groups, leading to the formation of quinoline-2,4-dione derivatives.

    Reduction: Reduction of the quinoline ring can yield tetrahydroquinoline derivatives.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the methyl group or the quinoline ring can be functionalized.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products:

    Oxidation: Quinoline-2,4-dione derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Brominated or nitrated quinoline derivatives.

Scientific Research Applications

2,4-Bis(ethenyloxy)-5-methylquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound has been studied for its potential antimicrobial and anticancer properties.

    Medicine: Quinoline derivatives, including this compound, are explored for their potential as therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and as a precursor for various organic materials.

Mechanism of Action

The mechanism of action of 2,4-Bis(ethenyloxy)-5-methylquinoline involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. The ethenyloxy groups enhance its ability to penetrate cell membranes, making it effective in targeting intracellular components.

Comparison with Similar Compounds

    2,4-Bis(halomethyl)quinoline: Known for its antimicrobial properties.

    2,4-Bis(triazol-1-yl)benzoic acid: Used in the synthesis of metal-organic frameworks.

    2,4-Bis(benzofuran-2-yl)quinoline: Studied for its luminescent properties.

Uniqueness: 2,4-Bis(ethenyloxy)-5-methylquinoline is unique due to the presence of ethenyloxy groups, which impart distinct chemical reactivity and biological activity

Properties

CAS No.

136886-68-5

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

2,4-bis(ethenoxy)-5-methylquinoline

InChI

InChI=1S/C14H13NO2/c1-4-16-12-9-13(17-5-2)15-11-8-6-7-10(3)14(11)12/h4-9H,1-2H2,3H3

InChI Key

LFRYFSSRLPHWQB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)N=C(C=C2OC=C)OC=C

Origin of Product

United States

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